molecular formula C9H14N2S2 B12439350 4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine

4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine

Cat. No.: B12439350
M. Wt: 214.4 g/mol
InChI Key: IJRJFVZOWAYKBV-UHFFFAOYSA-N
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Description

4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine is an organic compound with the molecular formula C9H14N2S2. It is a derivative of benzene, featuring two amino groups and two methylthio groups attached to the benzene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine typically involves the following steps:

    Nitration: The starting material, 4-methyl-2,5-dimethylthiobenzene, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Methylation: The thiol groups are methylated using methyl iodide (CH3I) in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration and reduction processes, often carried out in continuous flow reactors to ensure efficiency and safety. The methylation step is also optimized for large-scale production, using automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino groups can be further reduced to form corresponding amines.

    Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the methylthio groups can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(methylthio)-1,4-benzenediamine: Similar structure but with different positions of the amino groups.

    4-Methyl-2,5-dimethylthiobenzene: Lacks the amino groups, making it less reactive in certain chemical reactions.

    2,4-Diamino-3,5-dimethylthiotoluene: Another derivative with different substitution patterns.

Uniqueness

4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

4-methyl-2,5-bis(methylsulfanyl)benzene-1,3-diamine

InChI

InChI=1S/C9H14N2S2/c1-5-7(12-2)4-6(10)9(13-3)8(5)11/h4H,10-11H2,1-3H3

InChI Key

IJRJFVZOWAYKBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1N)SC)N)SC

Origin of Product

United States

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